molecular formula C36H66O6Zn B079062 Zinc ricinoleate CAS No. 13040-19-2

Zinc ricinoleate

Cat. No. B079062
CAS RN: 13040-19-2
M. Wt: 660.3 g/mol
InChI Key: GAWWVVGZMLGEIW-NCTGSHGJSA-L
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Description

Zinc Ricinoleate is the zinc salt of ricinoleic acid, a major fatty acid found in castor oil . It is used in many deodorants as an odor-adsorbing agent . It is also used in surfactant and detergent mixtures for the adsorption of odor-active compounds .


Synthesis Analysis

Zinc Ricinoleate can be produced by carrying out a reaction of water and castor oil in the presence of zinc oxide at 10-70°C with an enzyme, cleaving castor oil into glycerol and ricinoleic acid . The water is removed after completion of the reaction .


Molecular Structure Analysis

The molecular formula of Zinc Ricinoleate is C36H66O6Zn . The IUPAC name is Zinc bis[(9Z,12R)-12-hydroxy-9-octadecenoate] . The average mass is 660.315 Da .


Chemical Reactions Analysis

Zinc Ricinoleate exhibits excellent selectivity and the capability to remove odor-active compounds, such as nitrous compounds (NH3 and organic nitrogen) and sulfurous compounds (H2S, organic sulfides, and mercaptans) .


Physical And Chemical Properties Analysis

Zinc Ricinoleate is a solid that is insoluble in water . It is stable but can be easily oxidized . The average mass is 660.315 Da .

Scientific Research Applications

  • Deodorizing Activity : Zinc ricinoleate is known for its ability to chemically bind and neutralize unpleasant odors, making them imperceptible. This deodorizing effect has been demonstrated in various studies, and formulation guidelines have been provided for its use in commercially available products (R. Zekorn, 1997).

  • Mechanism of Odor Adsorption : The mechanism behind zinc ricinoleate’s odor adsorption involves the interaction between the compound and odor-active substances. Molecular dynamics computer simulations have provided insights into this interaction, demonstrating how zinc ricinoleate can effectively capture and neutralize odors in various environments (H. Kuhn et al., 2000).

  • Ammonia Adsorption : Zinc ricinoleate also exhibits excellent selectivity in removing odor-active compounds like ammonia. An electrochemical synthesis approach for zinc ricinoleate has been developed, demonstrating enhanced odor-removing capacity compared to commercial products (Bumgi Heo et al., 2021).

  • Application in Surfactant Systems : Zinc ricinoleate has been extensively used in surfactant and detergent mixtures. Its role in these systems, particularly in terms of its interaction with water and other molecules, has been explored through molecular modeling and computer simulations (T. Ag, 2000).

Future Directions

While Zinc Ricinoleate is widely used in various products, especially in deodorants, there is still much to learn about its properties and potential applications. Future research could focus on further understanding its mechanism of action, exploring its potential uses in other products, and investigating any potential health impacts .

properties

IUPAC Name

zinc;(Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWVVGZMLGEIW-GNNYBVKZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891887
Record name Zinc ricinoleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc ricinoleate

CAS RN

13040-19-2, 93028-47-8
Record name Zinc ricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, zinc salt, (R-(Z))-, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093028478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc diricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-Octadecenoic acid, 12-hydroxy-, zinc salt, [R-(Z)]-, basic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.087.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC RICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOH1Z111J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
H Kuhn, F Müller, J Peggau, R Zekorn - Journal of Surfactants and …, 2000 - Springer
Zinc ricinoleate [Zn(Ri) 2 ] is widely used in surfactant and detergent mixtures for the adsorption of odor-active compounds. The mechanism of this process is not known. In this initial …
Number of citations: 27 link.springer.com
MB Mensah, PD McNaughter, SG McAdams… - …, 2018 - Wiley Online Library
… The band at 1710 cm −1 relating to C=O stretch was seen in both spectra for ricinoleic acid and castor oil and was not observed in zinc ricinoleate, [Zn(RA) 2 ] and manganese …
B Heo, YT Kim, J Choi - Journal of Environmental Chemical Engineering, 2021 - Elsevier
Zinc ricinoleate (Zn(Ri) 2 ) exhibits excellent selectivity and the capability to remove odor-active compounds, such as nitrous compounds (NH 3 and organic nitrogen) and sulfurous …
Number of citations: 2 www.sciencedirect.com
ER Dumas, AE Michaud, C Bergeron… - Journal of Cosmetic …, 2009 - Wiley Online Library
… Conclusion The hops extract has good in vitro antibacterial properties and, in combination with zinc ricinoleate in an appropriate base, delivers in vivo odor reduction. The clinical …
Number of citations: 42 onlinelibrary.wiley.com
H Szelgg, A Macierzanka - Tenside Surfactants Detergents, 2001 - degruyter.com
… Zinc ricinoleate is widely used for the adsorption of odour-active compounds [13, 14]. These products are also used in phar maceutical preparations because of their advantageous influ …
Number of citations: 9 www.degruyter.com
M Mensah, NO Boadi, JAM Awudza - Journal of Chemistry, 2022 - hindawi.com
… e growth kinetics of ZnS nanocrystals synthesized by the thermal decomposition of zinc ricinoleate carboxylates in an oleylamine:dodecanethiol (1 : 1) solvent mixture isreported. …
Number of citations: 1 www.hindawi.com
W Johnson - Int J Toxicol, 2007 - hero.epa.gov
Final report on the safety assessment of ricinus communis (castor) seed oil, hydrogenated castor oil, glyceryl ricinoleate, glyceryl ricinoleate SE, ricinoleic acid, potassium ricinoleate, sodium …
Number of citations: 75 hero.epa.gov
M Abendrot, U Kalinowska‐Lis - International journal of …, 2018 - Wiley Online Library
… antibacterial activity, that is zinc glycinate and zinc ricinoleate have been found to have anti-… Despite the fact that zinc ricinoleate (Fig. 8) does not possess bactericidal properties, it has …
Number of citations: 61 onlinelibrary.wiley.com
M Kalavala, TM Hughes, NM Stone - Contact Dermatitis, 2007 - academia.edu
… Ricinoleates (zinc ricinoleate, magnesium ricinoleate, and glyceryl ricinoleate) are metal … Allergic contact dermatitis from zinc ricinoleate in a deodorant and glyceryl ricinoleate in a …
Number of citations: 13 www.academia.edu
A Magerl, R Heiss, PJ Frosch - Contact Dermatitis, 2001 - Wiley Online Library
Discussion Single-use electrosurgical plates are coated with an acrylic-containing adhesive, which keeps the aluminium foil in close contact with the patient’s skin during the procedure. …
Number of citations: 28 onlinelibrary.wiley.com

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